((2,2-Difluorocyclopropoxy)methyl)benzene
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Overview
Description
((2,2-Difluorocyclopropoxy)methyl)benzene: is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This compound features a benzene ring substituted with a ((2,2-difluorocyclopropoxy)methyl) group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Difluorocyclopropoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2,2-difluorocyclopropylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2,2-Difluorocyclopropoxy)methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Bromine (Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Brominated or nitrated benzene derivatives
Scientific Research Applications
Chemistry: ((2,2-Difluorocyclopropoxy)methyl)benzene is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of ((2,2-Difluorocyclopropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may act by inhibiting or activating specific pathways, depending on its structural modifications .
Comparison with Similar Compounds
- ((2,2-Difluorocyclopropyl)methyl)benzene
- ((2,2-Difluorocyclopropoxy)ethyl)benzene
- ((2,2-Difluorocyclopropoxy)methyl)phenol
Uniqueness: ((2,2-Difluorocyclopropoxy)methyl)benzene stands out due to its unique combination of a difluorocyclopropyl group and a benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl)oxymethylbenzene |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-9(10)13-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
MDPXEEPCLUIROI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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